molecular formula C20H19NO6S B2625489 6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid CAS No. 900136-89-2

6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid

Cat. No.: B2625489
CAS No.: 900136-89-2
M. Wt: 401.43
InChI Key: ZSFZKAFTDSXOMW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound This compound (CAS: 900136-89-2) is characterized by a 9,10-anthraquinone core modified with a sulfonamide-linked hexanoic acid side chain. Its systematic IUPAC name reflects this structure, emphasizing the positions of functional groups:

Property Value Source
Molecular Formula C~20~H~19~NO~6~S
Molecular Weight 401.433 g/mol
SMILES Notation OC(=O)CCCCCNS(=O)(=O)c1ccc2c(c1)C(=O)c1c(C2=O)cccc1
Key Functional Groups Anthraquinone, sulfonamide, carboxylic acid

The anthraquinone core (C~14~H~8~O~2~) provides a planar aromatic system, while the sulfonamide group (–SO~2~NH–) bridges the anthraquinone and hexanoic acid moieties. This configuration introduces both hydrophobic (anthraquinone) and hydrophilic (carboxylic acid) regions, influencing solubility and reactivity.

Historical Development of Anthraquinone Sulfonamide Derivatives

Anthraquinone derivatives have been studied since Laurent’s 1840 synthesis of anthraquinone via anthracene oxidation. The integration of sulfonamide groups emerged later, driven by interest in enhancing bioactivity and solubility. Key milestones include:

  • Early Sulfonation : Initial modifications involved direct sulfonation of anthraquinones, yielding compounds like 2-anthraquinonesulfonic acid (CAS: 84-48-0). These derivatives laid the groundwork for further functionalization.
  • Sulfonamide Linkages : By introducing sulfonamide bonds, researchers combined anthraquinones with alkyl or aryl amines. For example, sodium anthraquinone-2-sulfonate monohydrate (CAS: 153277-35-1) demonstrated improved aqueous solubility.
  • Hybrid Structures : The addition of carboxylic acid chains, as seen in 6-(9,10-dioxo...hexanoic acid , represents a strategic effort to merge anthraquinone’s electronic properties with the biocompatibility of fatty acids.

Modern synthesis routes often employ Diels-Alder cycloaddition or iridium-catalyzed coupling to construct anthraquinone cores, followed by sulfonation and amidation.

Position in Anthraquinone-Based Compound Taxonomy

Anthraquinone derivatives are classified by their substituents and applications. The subject compound occupies a distinct niche:

Category Examples Distinguishing Features
Simple Anthraquinones 9,10-Dioxoanthracene-2,6-dicarboxylic acid (CID 3918212) Carboxylic acid substituents
Sulfonated Derivatives 2-Anthraquinonesulfonic acid (CID 8552) –SO~3~H groups
Sulfonamide Hybrids 6-(9,10-Dioxo...hexanoic acid –SO~2~NH– and –COOH groups

This compound’s hexanoic acid chain enables potential conjugation with biomolecules (e.g., peptides), distinguishing it from shorter-chain analogs. Its bifunctional design supports applications in materials science and medicinal chemistry, where modular reactivity is advantageous.

Properties

IUPAC Name

6-[(9,10-dioxoanthracen-2-yl)sulfonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-18(23)8-2-1-5-11-21-28(26,27)13-9-10-16-17(12-13)20(25)15-7-4-3-6-14(15)19(16)24/h3-4,6-7,9-10,12,21H,1-2,5,8,11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFZKAFTDSXOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene is first oxidized to form 9,10-dioxo-9,10-dihydroanthracene. This intermediate is then sulfonated to introduce the sulfonyl group at the 2-position. The final step involves the reaction of the sulfonylated anthracene with hexanoic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized anthracene derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid involves its interaction with specific molecular targets. The sulfonyl and amino groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Critical Analysis of Structural Optimization

  • Chain Length : suggests alkyl chains with 10–12 carbons optimize surfactant activity, but the target’s 6-carbon chain balances hydrophilicity and lipophilicity for diverse applications .
  • Substituent Position: 2-Substituted anthraquinones (target, ) exhibit stronger electronic effects than 1-substituted analogs (e.g., ), altering UV-Vis absorption and redox potentials.
  • Functional Group Trade-offs : Sulfonamides offer acidity and stability over esters or amides but require more complex synthesis .

Biological Activity

6-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-hexanoic acid is a synthetic compound with a complex structure that incorporates an anthracene core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The IUPAC name for this compound is 6-[(9,10-dioxoanthracen-2-yl)sulfonylamino]hexanoic acid. Its molecular formula is C20H19N1O6S1C_{20}H_{19}N_{1}O_{6}S_{1}, and it has a molecular weight of approximately 393.43 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to bind to DNA and other biomolecules. This binding can lead to several cellular responses:

  • DNA Interaction : Studies have shown that anthracene derivatives can intercalate into DNA, disrupting normal cellular processes such as replication and transcription .
  • Redox Activity : The compound can act as a redox-active agent, which may influence cellular oxidative stress levels.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its interaction with DNA .

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results:

Anticancer Activity

A series of studies have focused on the anticancer potential of anthracene derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. The findings indicate that these compounds can significantly inhibit cell growth and induce apoptosis in cancer cells .

DNA Binding Affinity

Thermal denaturation studies and unwinding assays have demonstrated that the compound exhibits a strong binding affinity to DNA. This property is crucial for its potential use as an anticancer agent, as it may disrupt the replication process in rapidly dividing cells .

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored a series of anthracene derivatives' DNA-binding properties and cytotoxicity. The results indicated that compounds with longer alkyl chains exhibited enhanced activity against cancer cell lines, suggesting a structure-activity relationship that could inform future drug design .
  • Mechanistic Insights : Another investigation into the redox properties of anthracene derivatives revealed their potential as therapeutic agents in oxidative stress-related diseases. The study highlighted the importance of the sulfonamide group in modulating redox activity and enhancing cellular protection against oxidative damage.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Induces apoptosis in cancer cell lines; strong DNA-binding affinity .
Redox Activity Acts as a redox-active agent; potential protective effects against oxidative stress.
Mechanism Intercalates into DNA; disrupts normal cellular processes .

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